

# S100A2: A Dual-Faceted Player in Oncology and a Promising Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | S100A2-p53-IN-1 |           |
| Cat. No.:            | B12423267       | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The S100A2 protein, a member of the calcium-binding S100 family, has emerged as a molecule of significant interest in cancer research. Initially identified as a tumor suppressor, its role is now understood to be highly context-dependent, functioning as both a promoter and an inhibitor of tumorigenesis across different cancer types. This paradoxical behavior, coupled with its involvement in key signaling pathways that govern cell proliferation, invasion, and metastasis, positions S100A2 as a compelling, albeit complex, therapeutic target. This technical guide provides a comprehensive overview of the current understanding of S100A2 in oncology, with a focus on its prognostic value, underlying molecular mechanisms, and potential as a target for novel anti-cancer therapies. We present quantitative data on its expression and clinical significance, detailed methodologies for its study, and visualizations of its intricate signaling networks.

# S100A2 Expression and Prognostic Significance: A Dichotomous Role

The clinical relevance of S100A2 expression is markedly different depending on the cancer type, highlighting its dual functionality. In some malignancies, high S100A2 expression is associated with a favorable prognosis, while in others, it correlates with poor clinical outcomes, including increased metastasis and reduced survival.



Table 1: Prognostic Significance of S100A2 Expression in Various Cancers (Tumor Suppressor Role)

| Cancer<br>Type                  | S100A2<br>Expressi<br>on | Prognosti<br>c<br>Correlatio<br>n       | Hazard<br>Ratio<br>(HR) | 95%<br>Confiden<br>ce<br>Interval<br>(CI) | p-value | Citation(s<br>) |
|---------------------------------|--------------------------|-----------------------------------------|-------------------------|-------------------------------------------|---------|-----------------|
| Breast<br>Cancer<br>(Luminal A) | High                     | Longer<br>Overall<br>Survival           | 0.65                    | 0.45–0.96                                 | 0.0297  | [1]             |
| Colorectal<br>Cancer            | Low<br>Cytoplasmi<br>c   | Poor<br>Cancer-<br>Specific<br>Survival | 0.539                   | 0.394-<br>0.737                           | <0.001  | [2]             |
| Gastric<br>Cancer               | Downregul<br>ated        | Unfavorabl<br>e Survival                | -                       | -                                         | -       | [3]             |

Table 2: Prognostic Significance of S100A2 Expression in Various Cancers (Tumor Promoter Role)



| Cancer<br>Type                                | S100A2<br>Expressi<br>on | Prognosti<br>c<br>Correlatio<br>n                  | Hazard<br>Ratio<br>(HR)     | 95%<br>Confiden<br>ce<br>Interval<br>(CI)        | p-value                     | Citation(s<br>) |
|-----------------------------------------------|--------------------------|----------------------------------------------------|-----------------------------|--------------------------------------------------|-----------------------------|-----------------|
| Non-Small<br>Cell Lung<br>Cancer<br>(Stage I) | Positive                 | Lower Overall & Disease- Specific Survival         | -                           | -                                                | <0.001                      | [4]             |
| Ovarian<br>Cancer<br>(All)                    | High                     | Worse<br>Overall<br>Survival                       | 1.18                        | 1.04–1.34                                        | 0.012                       | [5][6]          |
| Ovarian<br>Cancer<br>(Grade III)              | High                     | Shorter<br>Overall<br>Survival                     | 1.27                        | 1.07–1.5                                         | 0.0051                      | [5]             |
| Ovarian Cancer (Endometri oid)                | High                     | Worse<br>Survival                                  | 4.9                         | 0.82–29.32                                       | 0.054                       | [5]             |
| Endometria<br>I<br>Carcinoma                  | High                     | Poor<br>Overall<br>Survival                        | 1.635                       | 1.005-<br>2.659                                  | 0.048                       | [3]             |
| Pancreatic<br>Cancer                          | High                     | Poor<br>Prognosis                                  | -                           | -                                                | -                           | [3]             |
| Colorectal<br>Cancer<br>(Stage II &<br>III)   | High                     | Worse<br>Relapse-<br>Free &<br>Overall<br>Survival | RFS:<br>2.726, OS:<br>3.941 | RFS:<br>1.318–<br>5.638, OS:<br>1.434–<br>10.830 | RFS:<br>0.007, OS:<br>0.008 | [7]             |

### **Molecular Mechanisms of S100A2 in Cancer**







S100A2 exerts its influence on cancer progression through its involvement in a multitude of cellular signaling pathways. Its ability to interact with key regulatory proteins, including p53, and modulate pathways such as TGF-β, PI3K/AKT, and MEK/ERK, underscores its central role in dictating cell fate.

### **Interaction with p53**

S100A2 directly interacts with the tumor suppressor protein p53, although the functional consequence of this interaction appears to be dependent on the p53 mutation status. In some contexts, S100A2 can enhance the transcriptional activity of wild-type p53. Conversely, loss of S100A2 can lead to the stabilization of mutant p53, potentially promoting tumorigenesis.[5]















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Distinct prognostic values of S100 mRNA expression in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. Influence of S100A2 in Human Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of S100A2 protein as a prognostic marker for patients with stage I non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic values of S100 family members in ovarian cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of the S100A2 protein as a prognostic marker for patients with stage II and III colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S100A2: A Dual-Faceted Player in Oncology and a Promising Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423267#s100a2-as-a-therapeutic-target-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com